Standard Sublimation Enthalpy: TmI₃ Requires 19 kJ·mol⁻¹ Less Energy Than TmCl₃ for Vapor-Phase Processing
Among the three thulium trihalides, TmI₃ exhibits the lowest standard sublimation enthalpy, measured at 277 ± 4 kJ·mol⁻¹, compared with 285 ± 5 kJ·mol⁻¹ for TmBr₃ and 296 ± 4 kJ·mol⁻¹ for TmCl₃ [1]. The vapor-pressure equations derived from torsion-effusion measurements over the range 887–1051 K confirm that TmI₃ reaches a given vapor pressure at a systematically lower temperature: log(p/kPa) = (11.54 ± 0.20) − (13790 ± 200)(T/K) for TmI₃, versus (11.60 ± 0.20) − (14810 ± 200)(T/K) for TmCl₃ and (11.67 ± 0.20) − (14330 ± 200)(T/K) for TmBr₃ [1]. The associated standard entropy for solid TmI₃ was evaluated as S°(298 K) = 227 J·K⁻¹·mol⁻¹ by third-law treatment [1].
| Evidence Dimension | Standard sublimation enthalpy ΔsubH°(298 K) |
|---|---|
| Target Compound Data | TmI₃: 277 ± 4 kJ·mol⁻¹ |
| Comparator Or Baseline | TmCl₃: 296 ± 4 kJ·mol⁻¹; TmBr₃: 285 ± 5 kJ·mol⁻¹ |
| Quantified Difference | TmI₃ is 19 kJ·mol⁻¹ (6.4%) lower than TmCl₃ and 8 kJ·mol⁻¹ (2.8%) lower than TmBr₃ |
| Conditions | Torsion-effusion method; temperature ranges 945–1093 K (TmCl₃), 921–1155 K (TmBr₃), 887–1051 K (TmI₃); second-law and third-law thermodynamic treatment |
Why This Matters
Lower sublimation enthalpy directly translates to lower source temperature and reduced energy input during physical vapor transport, sublimation-based crystal growth, or chemical vapor deposition of thulium-containing films, offering measurable process-efficiency gains relative to TmCl₃.
- [1] Brunetti, B.; Piacente, V.; Scardala, P. Vapor Pressures and Standard Sublimation Enthalpies for Thulium Trichloride, Tribromide, and Triiodide. J. Chem. Eng. Data 2004, 49 (4), 832–837. DOI: 10.1021/je030223f. View Source
